2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as DMQX, is a synthetic compound that has been widely used in scientific research. DMQX belongs to a class of compounds known as quinoxalines, which have been found to have a wide range of biological activities.
Scientific Research Applications
- DMTQ has demonstrated antibacterial effects against various pathogens. Researchers have investigated its potential as a novel antimicrobial agent, particularly in combating drug-resistant bacteria .
- DMTQ exhibits antioxidant activity by inhibiting intracellular superoxide radicals. This property helps protect cells and tissues from oxidative damage, contributing to overall health and vitality .
- DMTQ has been studied for its ability to protect biological membranes from oxidation. By maintaining membrane integrity, it supports organ function and vitality .
- Researchers have explored DMTQ as a building block for synthesizing related heterocycles. Its unique structure allows for the construction of four- to seven-membered ring systems, which find applications in drug development and materials science .
- DMTQ has been investigated as a chemical probe for evaluating the function of TRIM24 and/or BRPF1 bromodomains. Its cellular potency and pharmacokinetic properties make it valuable for in vitro and in vivo studies .
- Given its intriguing biological activities, DMTQ holds promise as a scaffold for designing new drugs. Researchers continue to explore its derivatives and analogs for potential therapeutic applications .
Antibacterial Activity
Antioxidant Properties
Biological Membrane Protection
Heterocyclic Synthesis
Bromodomain Inhibition
Drug Development
Mechanism of Action
Target of Action
The primary targets of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are the bromodomain-containing proteins TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .
Mode of Action
2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide interacts with its targets, TRIM24 and BRPF1, by binding to their bromodomains . This interaction inhibits the function of these proteins, thereby affecting the epigenetic regulation of gene expression .
Biochemical Pathways
The interaction of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide with TRIM24 and BRPF1 affects the biochemical pathways associated with gene expression . By inhibiting these proteins, the compound can alter the transcription of genes, leading to changes in the production of proteins and other gene products .
Pharmacokinetics
The pharmacokinetic properties of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are characterized by its excellent cellular potency (EC50 = 50 nM) and favorable bioavailability (F = 29%) . These properties allow the compound to be effectively absorbed and distributed within the body, reaching its targets in sufficient concentrations .
Result of Action
The molecular and cellular effects of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide’s action include changes in gene expression patterns and the inhibition of cancer cell proliferation . By targeting and inhibiting TRIM24 and BRPF1, the compound can disrupt the growth and survival of cancer cells .
Action Environment
The action, efficacy, and stability of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature
properties
IUPAC Name |
2,4-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-21-16-8-5-13(10-12(16)4-9-18(21)22)20-19(23)15-7-6-14(24-2)11-17(15)25-3/h5-8,10-11H,4,9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZRJWDZHVTUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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